An In-depth Technical Guide to the Chemical Properties of 3-(Furan-2-yl)propanehydrazide
An In-depth Technical Guide to the Chemical Properties of 3-(Furan-2-yl)propanehydrazide
This guide provides a comprehensive technical overview of 3-(furan-2-yl)propanehydrazide, a molecule of interest for researchers, scientists, and professionals in drug development. We will delve into its synthesis, structural elucidation, chemical reactivity, and potential applications, offering insights grounded in established chemical principles and supported by scientific literature.
Introduction and Significance
The furan nucleus is a cornerstone in medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties make it a valuable scaffold in drug design. When combined with a hydrazide functional group, which is a known pharmacophore and a versatile synthetic intermediate, the resulting molecule, 3-(furan-2-yl)propanehydrazide, presents a compelling platform for the development of novel therapeutic agents. Hydrazides and their derivatives, such as hydrazones, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] This guide aims to provide a detailed exploration of the chemical landscape of this promising, albeit not extensively studied, compound.
Synthesis of 3-(Furan-2-yl)propanehydrazide
The synthesis of 3-(furan-2-yl)propanehydrazide is a multi-step process that begins with readily available precursors. The overall synthetic strategy involves the formation of the carbon skeleton followed by the introduction of the hydrazide moiety.
Synthesis of the Precursor: 3-(Furan-2-yl)propanoic Acid
The immediate precursor to our target molecule is 3-(furan-2-yl)propanoic acid. A common and efficient route to this acid involves the selective reduction of the carbon-carbon double bond in 3-(2-furyl)acrylic acid. The acrylic acid derivative can be synthesized via a Knoevenagel condensation between furan-2-carbaldehyde and malonic acid.[6]
Step 1: Synthesis of 3-(2-Furyl)acrylic Acid
A mixture of furan-2-carbaldehyde and malonic acid in pyridine with a catalytic amount of piperidine is heated to induce condensation and subsequent decarboxylation to yield 3-(2-furyl)acrylic acid.[6]
Step 2: Reduction to 3-(Furan-2-yl)propanoic Acid
The selective reduction of the double bond in 3-(2-furyl)acrylic acid without affecting the furan ring can be achieved through catalytic hydrogenation using a suitable catalyst such as Platinum on carbon (Pt/C) in a solvent like acetic acid.[7]
Conversion to 3-(Furan-2-yl)propanehydrazide
The conversion of a carboxylic acid to a hydrazide is a well-established transformation, typically proceeding through an ester intermediate to avoid side reactions.[8][9]
Step 1: Esterification of 3-(Furan-2-yl)propanoic Acid
The carboxylic acid is first converted to its corresponding ester, for example, the ethyl ester, by refluxing with ethanol in the presence of a catalytic amount of a strong acid like sulfuric acid.[10][11]
Step 2: Hydrazinolysis of the Ester
The resulting ester is then treated with hydrazine hydrate, usually in an alcoholic solvent, to yield the desired 3-(furan-2-yl)propanehydrazide.[8] This reaction is a nucleophilic acyl substitution where hydrazine displaces the alkoxy group of the ester.
A detailed experimental protocol for the final step is provided below:
Experimental Protocol: Synthesis of 3-(Furan-2-yl)propanehydrazide
Materials:
-
Ethyl 3-(furan-2-yl)propanoate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol, absolute
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-(furan-2-yl)propanoate (1 equivalent) in a minimal amount of absolute ethanol to ensure a clear solution.
-
To this solution, add hydrazine hydrate (1.1-1.5 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford 3-(furan-2-yl)propanehydrazide as a solid.
The overall synthetic pathway is illustrated in the following diagram:
Physicochemical and Spectroscopic Properties
While specific experimental data for 3-(furan-2-yl)propanehydrazide is scarce in the literature, we can predict its key properties based on its structure and data from analogous compounds.
| Property | Predicted Value/Description |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. |
| Melting Point | Expected to be a solid with a defined melting point, likely above 100 °C. |
Predicted Spectroscopic Data
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the aliphatic chain protons, and the hydrazide protons.
-
Furan Protons: Three signals in the aromatic region (δ 6.0-7.5 ppm). The proton at C5 will appear as a doublet of doublets, the proton at C3 as a doublet of doublets, and the proton at C4 as a doublet of doublets.
-
Aliphatic Protons: Two triplets in the upfield region (δ 2.0-3.5 ppm), corresponding to the two methylene groups of the propane chain.
-
Hydrazide Protons: A broad singlet for the -NH- proton and another broad singlet for the -NH₂ protons. The chemical shift of these protons can be variable and they are D₂O exchangeable.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will show signals for the furan ring carbons, the aliphatic carbons, and the carbonyl carbon.
-
Furan Carbons: Four signals in the downfield region (δ 100-150 ppm).
-
Aliphatic Carbons: Two signals in the upfield region (δ 20-40 ppm).
-
Carbonyl Carbon: A signal in the far downfield region (δ ~170 ppm).
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by the following key absorption bands:
-
N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group, and a broader band for the -NH- stretch.
-
C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ for the amide carbonyl group.
-
C-O-C Stretching: A band around 1000-1300 cm⁻¹ characteristic of the furan ring ether linkage.[12]
-
C-H Stretching: Bands for aromatic and aliphatic C-H stretches.
Mass Spectrometry (MS):
The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 154. Key fragmentation patterns would likely involve the loss of the hydrazide group, and cleavage of the propane chain.
Chemical Reactivity
The chemical reactivity of 3-(furan-2-yl)propanehydrazide is dictated by its two main functional components: the furan ring and the hydrazide group.
Reactivity of the Furan Ring
The furan ring is an electron-rich aromatic system, making it more reactive towards electrophiles than benzene.[13][14]
-
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur, primarily at the C5 position.[15]
-
Cycloaddition Reactions: Furan can act as a diene in Diels-Alder reactions with electron-deficient dienophiles.[14]
-
Ring Opening: The furan ring is susceptible to ring-opening under strongly acidic conditions or upon oxidation.[16]
Reactivity of the Hydrazide Group
The hydrazide moiety is a versatile functional group for further synthetic transformations.[17][18][19]
-
Formation of Hydrazones: The primary amine of the hydrazide readily condenses with aldehydes and ketones to form stable hydrazones. This is a crucial reaction for creating diverse libraries of compounds for biological screening.[4]
-
Synthesis of Heterocycles: Hydrazides are valuable precursors for the synthesis of various five- and six-membered heterocyclic compounds, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles.[8]
The following diagram illustrates the key reactive sites of 3-(furan-2-yl)propanehydrazide:
Potential Applications in Drug Development
The combination of the furan ring and the hydrazide-hydrazone scaffold in derivatives of 3-(furan-2-yl)propanehydrazide suggests a high potential for diverse biological activities.[2][3][5][20]
-
Antimicrobial Agents: Numerous furan-containing compounds and hydrazones have demonstrated significant antibacterial and antifungal properties.[3][20] The ability to easily generate a library of hydrazone derivatives from 3-(furan-2-yl)propanehydrazide allows for the exploration of structure-activity relationships to optimize antimicrobial potency.
-
Anticancer Agents: The furan nucleus is present in several anticancer drugs, and hydrazone derivatives have also been extensively investigated for their cytotoxic effects against various cancer cell lines.[21]
-
Anti-inflammatory and Analgesic Agents: The furan scaffold has been associated with anti-inflammatory and analgesic activities.[2] Further derivatization of 3-(furan-2-yl)propanehydrazide could lead to the discovery of novel anti-inflammatory and analgesic compounds.
Conclusion
3-(Furan-2-yl)propanehydrazide is a molecule with significant untapped potential in the field of medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the versatile reactivity of both the furan ring and the hydrazide functional group, makes it an attractive scaffold for the development of new bioactive compounds. This technical guide provides a foundational understanding of its chemical properties, which we hope will inspire further research and application of this promising molecule in drug discovery and development.
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